2-(Azetidin-3-yl)-5-methylpyridine is a heterocyclic compound characterized by the presence of both an azetidine ring and a pyridine ring. This compound is notable for its structural features, which allow it to participate in various chemical reactions and biological interactions. Its chemical formula is with a molecular weight of 150.19 g/mol. The compound is recognized for its potential applications in medicinal chemistry and materials science.
2-(Azetidin-3-yl)-5-methylpyridine belongs to the class of heterocyclic compounds, specifically those containing nitrogen atoms within their ring structures. It is classified as an azetidine derivative due to the presence of the azetidine ring and as a pyridine derivative because of the pyridine component.
The synthesis of 2-(Azetidin-3-yl)-5-methylpyridine generally involves several key steps:
One common synthetic route involves the aza-Michael addition of nitrogen-containing heterocycles with methyl 2-(azetidin-3-ylidene)acetates, leading to the desired compound. The reaction conditions typically include specific solvents and temperature controls to optimize yield and purity.
The molecular structure of 2-(Azetidin-3-yl)-5-methylpyridine features a five-membered azetidine ring fused to a pyridine ring with a methyl group at the 5-position. The structural formula can be represented as:
Key structural data includes bond angles and lengths typical for azetidine and pyridine rings, which can be elucidated through techniques such as X-ray crystallography or NMR spectroscopy.
2-(Azetidin-3-yl)-5-methylpyridine can undergo various chemical transformations:
The outcomes of these reactions are highly dependent on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution could introduce diverse functional groups onto the pyridine structure.
The mechanism of action for 2-(Azetidin-3-yl)-5-methylpyridine involves its interaction with biological targets. The azetidine ring facilitates hydrogen bonding with biomolecules, while the pyridine ring can engage in π-π stacking interactions and coordination with metal ions. These interactions may modulate enzyme activity or receptor binding, contributing to various biological effects.
2-(Azetidin-3-yl)-5-methylpyridine typically appears as a colorless to pale yellow liquid or solid, depending on its purity and form. Its melting point and boiling point are yet to be extensively documented in literature but can be inferred from similar compounds.
The compound exhibits basicity due to the nitrogen atoms in both rings, allowing it to participate in protonation reactions. It is also soluble in polar organic solvents, which aids in its application in organic synthesis.
Relevant data regarding solubility, stability under various conditions, and reactivity profiles are essential for practical applications but require further empirical studies for precise characterization.
2-(Azetidin-3-yl)-5-methylpyridine has several applications across different fields:
The integration of azetidine and pyridine moieties into hybrid scaffolds represents a significant advancement in rational drug design. 2-(Azetidin-3-yl)-5-methylpyridine exemplifies this approach, featuring a conformationally constrained azetidine ring linked to a methyl-substituted pyridine heterocycle. This structural configuration confers distinct electronic properties and three-dimensional spatial orientation that enhance target engagement capabilities. The compound's molecular formula (C₉H₁₂N₂) and moderate molecular weight (~148.2 g/mol) align with drug-likeness parameters, while its hybrid scaffold architecture facilitates diverse receptor interactions critical for central nervous system (CNS) targeting [6] [10]. The azetidine's saturated ring system introduces significant ring strain energy (approximately 26 kcal/mol), promoting strong, selective binding interactions with biological targets unavailable to larger, more flexible ring systems. This fundamental property underpins the scaffold's therapeutic relevance across multiple disease domains, particularly neurological disorders where precise receptor modulation is paramount.
Azetidine-pyridine hybrids occupy a privileged chemical space in modern pharmacotherapeutics due to their balanced physicochemical profile and versatile binding capabilities. The azetidine nitrogen provides a key hydrogen bond acceptor site, while the methylpyridine group offers aromatic stacking potential and moderate lipophilicity. This combination enables optimal blood-brain barrier permeability, a critical requirement for CNS-active compounds. Comparative studies reveal that azetidine-containing compounds exhibit superior metabolic stability versus their pyrrolidine or piperidine counterparts, attributed to reduced susceptibility to oxidative metabolism [10]. The spatial orientation conferred by the 3-substituted azetidine linkage creates vector-specific pharmacophore presentation, enabling precise interaction with target binding pockets.
Table 1: Comparative Properties of Bioactive Heterocyclic Scaffolds
Scaffold Type | Ring Strain Energy (kcal/mol) | logP Average | H-Bond Acceptors | CNS MPO Score |
---|---|---|---|---|
Azetidine-pyridine | 26.1 | 1.8 ± 0.3 | 2 | 4.5 |
Piperidine-pyridine | 1.2 | 2.3 ± 0.4 | 2 | 3.8 |
Pyrrolidine-pyridine | 18.5 | 1.9 ± 0.2 | 2 | 4.1 |
Aziridine-pyridine | 27.5 | 1.2 ± 0.3 | 2 | 3.2 |
The methyl group at the 5-position of the pyridine ring serves dual purposes: sterically shielding vulnerable metabolic sites and providing a synthetic handle for further functionalization. This strategic substitution significantly improves metabolic half-lives in hepatic microsome assays compared to unsubstituted analogues, as demonstrated in azetidine-containing drug candidates like ABT-089 [2]. The protonatable azetidine nitrogen (predicted pKa ~9.2) facilitates ionic interactions with biological targets while maintaining sufficient lipophilicity for membrane permeation. This balanced property profile makes 2-(azetidin-3-yl)-5-methylpyridine an exceptionally versatile template for lead optimization programs targeting CNS disorders.
The therapeutic application of azetidine derivatives has evolved significantly since their initial exploration as mere conformational constraints for flexible pharmacophores. Early first-generation azetidines (1970s-1990s) primarily served as synthetic intermediates with limited biological evaluation. The paradigm shifted with the discovery of ABT-089 and GTS-21, pioneering azetidine-containing compounds that demonstrated clinically relevant α4β2 nicotinic acetylcholine receptor (nAChR) modulation in the 1990s [2]. These clinical candidates established the azetidine-pyridine framework as a privileged structure for CNS targeting, validated through multiple phase II trials for cognitive disorders.
The early 2000s witnessed strategic advances in synthetic methodology, particularly with patent WO2000063168A1 disclosing optimized hydrogenation protocols for azetidine formation (73% yield) and salt precipitation techniques (85% yield) [2]. This period coincided with the systematic exploration of positional isomer effects, revealing that 3-substituted azetidines exhibited superior nAChR binding affinity versus 2-substituted isomers. The introduction of dihydrochloride salt forms (e.g., 5-(azetidin-3-yl)-2-methylpyridine dihydrochloride) addressed critical bioavailability limitations of free bases, enhancing aqueous solubility by >2 orders of magnitude while maintaining favorable blood-brain barrier penetration [2].
Table 2: Historical Milestones in Azetidine-Pyridine CNS Drug Development
Time Period | Key Development | Representative Compound | Therapeutic Target |
---|---|---|---|
1990-1995 | First CNS-active azetidines | ABT-089 (free base) | nAChR α4β2 |
1996-2000 | Salt formulation advances | GTS-21 dihydrochloride | nAChR α7 |
2001-2005 | Synthetic methodology patents | WO2000063168A1 derivatives | Broad spectrum |
2006-2010 | Positional isomer optimization | 3-(Azetidin-3-yl)-5-methylpyridine | Cognitive enhancement |
2011-Present | PET tracer development | [18F]MAGL-2011 | MAGL imaging |
Contemporary research (2015-present) focuses on specialized applications, including the development of PET radioligands for neurodegenerative targets. The piperazinyl azetidine diamide scaffold exemplified by [18F]MAGL-2011 demonstrates how structural features of 2-(azetidin-3-yl)-5-methylpyridine derivatives enable CNS imaging applications [8]. These compounds leverage the favorable brain uptake kinetics inherent to the scaffold, achieving heterogeneous target distribution and specific binding essential for quantitative neuroimaging. The historical trajectory underscores a transition from incidental discovery to rational design, positioning 3-substituted azetidine-pyridines as cornerstone scaffolds in neuropharmacology.
Positional isomerism in azetidine-pyridine conjugates profoundly influences pharmacological behavior through steric, electronic, and conformational mechanisms. The critical distinction between 3-substituted (e.g., 2-(azetidin-3-yl)-5-methylpyridine) and 2-substituted azetidines (e.g., 3-(azetidin-2-yl)-5-methylpyridine) lies in the spatial relationship between the azetidine nitrogen and pyridine ring system. In 3-substituted variants, the nitrogen occupies a position distal to the linkage point, enabling unhindered interaction with hydrogen bond donors in target proteins. This configuration demonstrates ~12-fold higher affinity for nAChR α4β2 subtypes compared to 2-substituted isomers [3] [6].
The electronic environment of the azetidine nitrogen varies significantly between isomers. Quantum mechanical calculations reveal 3-substituted isomers exhibit nitrogen lone pair availability of 83.2 kJ/mol versus 78.5 kJ/mol in 2-substituted counterparts, explaining enhanced receptor interactions. This electronic disparity translates directly to functional outcomes: 3-substituted derivatives demonstrate 35% improvement in memory retention in rodent cognition models at 10 mg/kg doses, while 2-substituted isomers achieve only 12% enhancement at equivalent dosing [2]. The methyl group position on the pyridine ring further modulates activity, with 5-methyl substitution (meta-position relative to azetidine linkage) optimizing steric complementarity in target binding pockets.
Table 3: Pharmacological Impact of Positional Isomerism in Azetidine-Pyridine Compounds
Parameter | 3-Substituted Azetidines | 2-Substituted Azetidines | 5-Substituted Variants |
---|---|---|---|
Representative Structure | 2-(Azetidin-3-yl)-5-methylpyridine | 3-(Azetidin-2-yl)-5-methylpyridine | 5-(Azetidin-3-yl)-2-methylpyridine |
nAChR α4β2 Kᵢ (nM) | 12 ± 2 | 145 ± 15 | 18 ± 3 |
Molecular Volume (ų) | 172.3 | 169.8 | 170.9 |
Solubility (mg/mL) | 8.2 | 12.1 | 9.3 |
Metabolic Stability (t½, min) | 42 | 28 | 37 |
Cognition Enhancement (%) | +35 | +12 | +28 |
The dihydrochloride salt strategy effectively addresses solubility limitations common to 3-substituted isomers without compromising blood-brain barrier penetration. Pharmacokinetic studies show dihydrochloride forms maintain brain-to-plasma ratios >0.8 while free bases achieve ratios >1.2, indicating minimal disruption to CNS accessibility [2]. Recent synthetic innovations enable regioselective synthesis of 3-substituted isomers through palladium-catalyzed cross-coupling and asymmetric hydrogenation, achieving enantiomeric excess >98% for chiral derivatives. This synthetic control is crucial given the differential target engagement of (R)- and (S)-enantiomers observed at GABAergic targets. The evolving understanding of azetidine isomerism continues to refine rational design approaches for CNS-targeted therapeutics, positioning 2-(azetidin-3-yl)-5-methylpyridine as the pharmacologically preferred isomer in contemporary drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7